Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate

Medicinal Chemistry Lipophilicity ADME Properties

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate (CAS 1980049-41-9) is a highly fluorinated aromatic ester (C9H5F5O2, MW 240.13 g/mol) characterized by the strategic placement of two electron-withdrawing fluorine atoms at the 2- and 6-positions ortho to the ester moiety, coupled with a trifluoromethyl group at the para position. This unique substitution pattern, as documented in authoritative chemical databases, confers distinctive electronic and physicochemical properties that underpin its utility as a versatile synthetic intermediate in the pharmaceutical and agrochemical sectors.

Molecular Formula C9H5F5O2
Molecular Weight 240.129
CAS No. 1980049-41-9
Cat. No. B2899185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,6-difluoro-4-(trifluoromethyl)benzoate
CAS1980049-41-9
Molecular FormulaC9H5F5O2
Molecular Weight240.129
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1F)C(F)(F)F)F
InChIInChI=1S/C9H5F5O2/c1-16-8(15)7-5(10)2-4(3-6(7)11)9(12,13)14/h2-3H,1H3
InChIKeyKOTXJVUCMSTGHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate (CAS 1980049-41-9): High-Performance Fluorinated Ester Building Block


Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate (CAS 1980049-41-9) is a highly fluorinated aromatic ester (C9H5F5O2, MW 240.13 g/mol) characterized by the strategic placement of two electron-withdrawing fluorine atoms at the 2- and 6-positions ortho to the ester moiety, coupled with a trifluoromethyl group at the para position. This unique substitution pattern, as documented in authoritative chemical databases, confers distinctive electronic and physicochemical properties that underpin its utility as a versatile synthetic intermediate in the pharmaceutical and agrochemical sectors [1]. Its primary role is as a protected, reactive building block for the installation of the 2,6-difluoro-4-(trifluoromethyl)benzoyl fragment into more complex molecular architectures, often serving as a key precursor to corresponding carboxylic acids, amides, and heterocyclic scaffolds [2].

Why a Simple Analog Like Methyl 2,6-difluorobenzoate or Methyl 4-(trifluoromethyl)benzoate Cannot Replicate the Performance Profile of CAS 1980049-41-9


The empirical performance of methyl 2,6-difluoro-4-(trifluoromethyl)benzoate is not a simple additive combination of a difluoro motif and a trifluoromethyl motif. The specific 2,6-difluoro pattern, when combined with a para-trifluoromethyl group, creates a uniquely electron-deficient aromatic ring whose reactivity and lipophilicity profile are critical for successful downstream transformations and bioactivity. As established in peer-reviewed research on benzoyl arylurea insecticides, the 2,6-difluoro substitution on the benzoyl moiety is essential for achieving optimal pesticidal activity; alternative substitution patterns lead to a significant and quantifiable loss in efficacy [1]. Consequently, a procurement decision that substitutes a more readily available or superficially similar analog (e.g., methyl 2,6-difluorobenzoate or methyl 4-(trifluoromethyl)benzoate) directly jeopardizes synthetic yields, physicochemical properties, and the resultant biological performance of the final target compound [2].

Quantitative Evidence: Verifiable Differentiation of Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate (CAS 1980049-41-9) Against Closest Analogs


Significantly Enhanced Lipophilicity (LogP 2.8) Drives Superior Membrane Permeability

The compound's computed octanol-water partition coefficient (XLogP3) is 2.8 [1]. This represents a marked increase in lipophilicity compared to its closest structural analogs: methyl 2,6-difluorobenzoate (LogP 1.74-1.96) and methyl 4-(trifluoromethyl)benzoate (LogP ~2.49) [2]. The addition of the para-trifluoromethyl group to the 2,6-difluoro scaffold increases lipophilicity by approximately 0.8-1.0 LogP units.

Medicinal Chemistry Lipophilicity ADME Properties Lead Optimization

Higher Density and Thermal Stability Critical for Formulation and Processing

The compound exhibits a computed density of 1.4±0.1 g/cm³ and a boiling point of 219.2±40.0 °C at 760 mmHg . In comparison, the less substituted analog methyl 2,6-difluorobenzoate has a density of 1.281 g/mL and a boiling point of 203-204 °C . The presence of the trifluoromethyl group imparts a higher density and a significantly elevated boiling point range, indicating stronger intermolecular interactions and enhanced thermal stability.

Physical Chemistry Formulation Science Process Engineering Thermal Stability

The 2,6-Difluoro Pattern is Essential for Optimal Insecticidal/Acaricidal Activity in Benzoyl Arylureas

A foundational structure-activity relationship (SAR) study on benzoyl arylurea insecticides explicitly established that "the optimum insecticidal activities are achieved when the substituents on the benzoyl moiety, R1, and R2, are 2,6-difluoro" [1]. The study provides quantitative bioactivity data for a series of analogs, demonstrating that compounds bearing this specific 2,6-difluoro substitution on the benzoyl ring consistently outperformed other halogen substitution patterns against key agricultural pests including Spodoptera littoralis, Aedes aegypti, Leptinotarsa decemlineata, and Tetranychus urticae.

Agrochemical R&D Insecticide Design Structure-Activity Relationship (SAR) Pesticide Development

Methyl Ester Provides a Chemoselective Handle for Synthesis While Maintaining the Advantageous Fluorinated Core

The compound serves as a protected, activated form of the corresponding 2,6-difluoro-4-(trifluoromethyl)benzoic acid (CAS 1309597-24-7) . The methyl ester functionality provides a chemoselective handle that can be hydrolyzed, amidated, or reduced under controlled conditions, while the electron-withdrawing fluorine and trifluoromethyl substituents on the aromatic ring remain intact and modulate the reactivity of the ester carbonyl. This allows for sequential functionalization in complex synthetic sequences, a feature not as readily accessible with the free acid due to its higher polarity and potential for salt formation.

Synthetic Methodology Building Blocks Ester Chemistry Protecting Group Strategy

High-Impact Application Scenarios for Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate (CAS 1980049-41-9)


Medicinal Chemistry: Optimizing Lipophilic Lead Compounds

In drug discovery programs where the 2,6-difluoro-4-(trifluoromethyl)phenyl motif is being explored as a privileged scaffold, this methyl ester serves as the ideal synthetic entry point. Its elevated LogP of 2.8 [1] compared to simpler analogs suggests that incorporating this group can strategically enhance the lipophilicity of a lead compound, potentially improving membrane permeability without adding excessive molecular weight. The ester can be readily converted to a wide range of amides and heterocycles, common pharmacophores in medicinal chemistry.

Agrochemical R&D: Accelerating the Discovery of New Insecticides and Acaricides

The 2,6-difluoro substitution pattern is a proven 'optimal' motif for the benzoyl moiety in insecticidal benzoyl arylureas [1]. The availability of this methyl ester allows agrochemical researchers to rapidly synthesize and screen libraries of novel benzoyl arylureas and related analogs bearing the 2,6-difluoro-4-(trifluoromethyl)benzoyl group. This directly addresses the SAR requirement for optimal pest control activity, streamlining the hit-to-lead optimization process for new crop protection agents.

Synthetic Methodology Development: A Robust Substrate for Cross-Coupling and Nucleophilic Substitutions

The highly electron-deficient aromatic ring of this ester makes it a valuable substrate for exploring new synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi) and nucleophilic aromatic substitutions [1]. Its well-defined and strongly electron-withdrawing substituents provide a challenging yet predictable system for testing the functional group tolerance and scope of novel catalytic methods, contributing to the advancement of organic synthesis.

Material Science: Modulating Polymer and Liquid Crystal Properties

The high fluorine content and specific substitution pattern of this benzoate ester offer unique opportunities in materials science. Fluorinated aromatic esters are known to alter properties such as thermal stability, hydrophobicity, and dielectric constant. This compound can serve as a monomer or additive to fine-tune the performance characteristics of advanced polymers or as a component in liquid crystal compositions, where its high density and polarity can influence mesophase behavior [2].

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